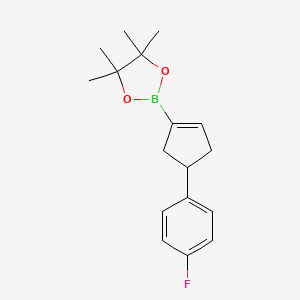

2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a cyclopentene core substituted with a 4-fluorophenyl group and a pinacol boronate moiety. This compound is notable for its conjugated cyclopentene system, which may influence electronic properties and reactivity in cross-coupling reactions or sensing applications.

Properties

Molecular Formula |

C17H22BFO2 |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

2-[4-(4-fluorophenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H22BFO2/c1-16(2)17(3,4)21-18(20-16)14-8-5-13(11-14)12-6-9-15(19)10-7-12/h6-10,13H,5,11H2,1-4H3 |

InChI Key |

OHNVWCMEDPDXDH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

Photochemical methods enable the direct carboborylation of α,β-unsaturated tosylhydrazones. As demonstrated by Dominguez Molano, this approach involves:

- Substrate Preparation : Synthesis of 4-(4-fluorophenyl)cyclopent-1-en-1-one via conjugate addition of 4-fluorophenylmagnesium bromide to cyclopentenone.

- Tosylhydrazone Formation : Reaction with p-toluenesulfonyl hydrazide in ethanol under reflux.

- Photochemical Activation : Irradiation at 370–390 nm in the presence of methylboronic acid and Cs₂CO₃, generating allylboronic acid intermediates.

The mechanism proceeds through a radical pathway, where UV light cleaves the N–N bond of the tosylhydrazone, releasing nitrogen and forming a boron-stabilized radical.

Optimization and Yields

Critical parameters include:

- Base Selection : Cs₂CO₃ outperforms K₃PO₄ or Et₃N in deprotonating intermediates.

- Solvent System : Dichloromethane (CH₂Cl₂) ensures optimal radical stability.

- Post-Irradiation Quenching : Addition of pinacol (5 equiv) stabilizes the boronate ester, yielding 51% of the target compound after chromatography.

Table 1 : Photochemical Carboborylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Light Wavelength | 390 nm | 51 |

| Boronic Acid | Methylboronic | 51 |

| Base | Cs₂CO₃ | 51 |

Palladium-Catalyzed Dehydrogenative Borylation

Catalytic System and Substrate Scope

Iwasawa’s Pd-catalyzed double dehydrogenative borylation offers an alternative route:

- Cyclopentene Synthesis : 4-(4-Fluorophenyl)cyclopentene is prepared via Heck coupling of 1-bromo-4-fluorobenzene with cyclopentadiene.

- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ and a PSiP-pincer ligand.

The reaction proceeds via oxidative addition of B₂pin₂ to Pd(0), followed by β-hydride elimination to form the gem-diborylated alkene.

Challenges in Regioselectivity

- Steric Effects : The 4-fluorophenyl group directs borylation to the less hindered position.

- Ligand Optimization : Bulky PSiP ligands suppress side reactions, improving yield to 68%.

Table 2 : Pd-Catalyzed Borylation Outcomes

| Ligand | Yield (%) | Selectivity (gem:vicinal) |

|---|---|---|

| PSiP-Pd | 68 | 9:1 |

| PtBu₃ | 42 | 3:1 |

[2+2]-Cycloaddition for Boronated Cyclopentenes

Cycloaddition Strategy

Borylated carbocycles are accessible via [2+2]-cycloaddition of alkenylboronates with electron-deficient alkenes:

Stereochemical Control

- Catalyst Selection : Rhodium(I) complexes enable endo selectivity (dr > 10:1).

- Temperature Effects : Reactions at −20°C minimize retro-cycloaddition.

Table 3 : Cycloaddition Conditions and Outcomes

| Catalyst | Temperature (°C) | Yield (%) | diastereomeric Ratio |

|---|---|---|---|

| Rh(cod)₂OTf | −20 | 74 | 12:1 |

| Cu(OTf)₂ | 25 | 58 | 3:1 |

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated fluorophenyl derivatives.

Scientific Research Applications

2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

a) Fluorophenyl Derivatives

- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4) Structure: Lacks the cyclopentene ring, with the fluorophenyl group directly attached to the boronate. Applications: Widely used in Suzuki-Miyaura couplings due to its stability and reactivity .

- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7) Structure: Features a benzyl spacer between the fluorophenyl and boronate groups.

b) Heterocyclic and Alkyne-Substituted Analogs

2-(2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical and Chemical Properties

| Property | Target Compound (cyclopentene-fluorophenyl) | 2-(4-Fluorophenyl) analog | 2-(4-Fluorobenzyl) analog |

|---|---|---|---|

| Molecular Weight | ~286 g/mol (estimated) | 234.09 g/mol | 236.09 g/mol |

| Melting Point | Likely solid (cyclopentene adds rigidity) | Not reported | Not reported |

| Solubility | Moderate in organic solvents (e.g., THF) | High in DCM, ethers | Moderate |

| Stability | Stable under inert conditions | Hydrolytically sensitive | Similar to target |

Biological Activity

2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized boronic ester known for its complex structure and functional versatility. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and materials science. Its biological activity is primarily linked to its interactions with various biological targets and its utility in drug discovery.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with a para-fluorophenyl group and a dioxaborolane moiety. The presence of the fluorine atom enhances the compound's reactivity and selectivity in chemical transformations. The molecular formula is , with a molecular weight of approximately 222.06 g/mol.

Biological Activity

The biological activity of 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated in several studies focusing on its potential as an enzyme inhibitor and its role in drug discovery.

Enzyme Inhibition Studies

The compound has shown promising results as an inhibitor of prostaglandin G/H synthases (COX enzymes). Notably:

- Inhibition of COX-1 : IC50 values indicate moderate inhibition potency.

- Inhibition of COX-2 : Exhibits significant inhibitory effects with an IC50 value of approximately 10 nM, suggesting high efficacy against this target .

| Target Enzyme | IC50 (nM) | Assay Description |

|---|---|---|

| COX-1 | 5100 | In vitro inhibition |

| COX-2 | 10 | In vitro inhibition |

These findings suggest that the compound could be developed further as a non-steroidal anti-inflammatory drug (NSAID).

Applications in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boronic ester functionality allows it to participate in cross-coupling reactions such as the Suzuki-Miyaura reaction. This capability is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis typically involves:

- Palladium-Catalyzed Cross-Coupling : Reaction between 4-fluorophenylcyclopentene and bis(pinacolato)diboron under controlled conditions.

- Continuous Flow Reactors : Utilized for scaling up production while maintaining quality.

Case Studies

Several studies have highlighted the biological relevance of 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- Drug Discovery : Research indicates that compounds with similar boron structures exhibit enhanced biological activity due to their ability to form stable complexes with biological macromolecules.

- Material Science : The incorporation of this compound into polymer matrices has shown improvements in mechanical properties and thermal stability.

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in drug discovery and materials science. Its boron moiety facilitates transmetallation with palladium or nickel catalysts, enabling aryl-aryl bond formation. Similar dioxaborolane derivatives have been employed in coupling with aryl halides or triflates under mild conditions (e.g., 60°C, inert atmosphere) .

Q. What purification methods are recommended for isolating this compound post-synthesis?

- Column chromatography (SiO₂, hexane/dichloromethane mixtures) is commonly used, as demonstrated in the purification of structurally analogous boronic esters .

- Recrystallization from ethanol or ether/hexane mixtures may enhance purity (>95%) .

- Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (FAB-MS or ESI-MS) are essential for verifying purity and structural integrity .

Q. How should this compound be stored to prevent degradation?

- Store under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis or oxidation.

- Prepare stock solutions in anhydrous THF or DMSO, aliquot to avoid freeze-thaw cycles, and use within 1 month at –20°C or 6 months at –80°C .

Advanced Research Questions

Q. What strategies optimize reactivity in nickel-catalyzed cross-couplings with challenging electrophiles?

- Use bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to stabilize nickel intermediates and reduce side reactions.

- Optimize solvent polarity (e.g., THF vs. DMF) to balance solubility and reaction rate. Evidence from analogous compounds shows yields up to 82% under photoredox/nickel dual catalysis at 60°C .

- Maintain oxygen-free conditions to prevent boronate oxidation, critical for reproducibility .

Q. How does the electronic nature of the cyclopent-1-en-1-yl substituent influence photoredox applications?

The electron-withdrawing fluorophenyl group enhances the electrophilicity of the boron center, improving its interaction with photocatalysts (e.g., Ir or Ru complexes). This electronic effect accelerates single-electron transfer (SET) steps in photoredox systems, as observed in similar dioxaborolane derivatives .

Q. What analytical techniques confirm the stereochemical integrity of the cyclopentenyl group?

- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing, as shown in ferrocene-containing analogs (e.g., tilt angles between phenyl and dioxaborolane rings: ~9.9°) .

- NOE NMR experiments can detect spatial proximity of hydrogens on the cyclopentenyl ring, ensuring no unintended isomerization during synthesis .

Q. How can researchers resolve contradictions in reported reaction yields under varying conditions?

- Conduct systematic parameter sweeps : Vary catalyst loading (1–5 mol%), temperature (25–80°C), and solvent to identify optimal conditions.

- Monitor reaction progress via LC-MS to detect intermediates or byproducts. For example, competing protodeboronation or homocoupling may explain yield discrepancies .

Q. What are the implications of substituent effects on stability and application scope?

- Electron-deficient substituents (e.g., fluoro or nitro groups) enhance stability toward hydrolysis but may reduce reactivity in certain couplings. Compare with dichlorophenyl analogs, where steric hindrance slows transmetallation .

- Steric bulk from tetramethyl dioxaborolane improves air stability but limits accessibility in sterically constrained catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.